Ethyl (propane-2-sulfonyl)-acetate
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Overview
Description
Ethyl (propane-2-sulfonyl)-acetate is an organic compound with the molecular formula C7H14O4S. It is a sulfonyl ester, which means it contains a sulfonyl group (SO2) attached to an ethyl acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (propane-2-sulfonyl)-acetate can be synthesized through several methods. One common approach involves the reaction of propane-2-sulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl (propane-2-sulfonyl)-acetate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
Ethyl (propane-2-sulfonyl)-acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs with sulfonyl functional groups, which are known for their therapeutic properties.
Industry: This compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl (propane-2-sulfonyl)-acetate involves its reactivity with various nucleophiles and electrophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent .
Comparison with Similar Compounds
Ethyl (propane-2-sulfonyl)-acetate can be compared with other sulfonyl esters such as:
- Mthis compound
- Propyl (propane-2-sulfonyl)-acetate
- Butyl (propane-2-sulfonyl)-acetate
These compounds share similar reactivity patterns but differ in their alkyl ester groups. The choice of ester group can influence the compound’s solubility, reactivity, and application in various fields .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and structural features make it a valuable building block in organic synthesis and a key intermediate in the production of various functional materials.
Properties
Molecular Formula |
C7H14O4S |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
ethyl 2-propan-2-ylsulfonylacetate |
InChI |
InChI=1S/C7H14O4S/c1-4-11-7(8)5-12(9,10)6(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
IAEPMZWGBVWBFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C(C)C |
Origin of Product |
United States |
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